molecular formula C18H23N5O B4437044 N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide

N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide

Cat. No. B4437044
M. Wt: 325.4 g/mol
InChI Key: CIWVTXBLAGDBIN-UHFFFAOYSA-N
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Description

N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide, also known as IBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. IBP is a benzimidazole derivative that has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide is not fully understood. However, studies have suggested that N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide exerts its effects by inhibiting the activity of the protein kinase CK2. CK2 is a protein kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. Inhibition of CK2 activity by N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide leads to the inhibition of various signaling pathways, resulting in anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide inhibits the activity of CK2, resulting in the inhibition of various signaling pathways. Additionally, N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide has been found to inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide has also been found to induce apoptosis and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide has been found to exhibit potent anti-tumor and anti-inflammatory effects, making it a promising candidate for the treatment of various diseases. However, there are also limitations to the use of N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide in lab experiments. N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

For research on N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide could focus on further investigating the mechanism of action, developing more soluble forms of N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide, and developing N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide derivatives with improved pharmacokinetic properties.

Scientific Research Applications

N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide has been found to have potential therapeutic applications in various fields of medicine. Studies have shown that N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide exhibits anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide has been found to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-(pyrazol-1-ylmethyl)benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-4-18(24)20-14-6-7-16-15(10-14)21-17(23(16)11-13(2)3)12-22-9-5-8-19-22/h5-10,13H,4,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWVTXBLAGDBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3C=CC=N3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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